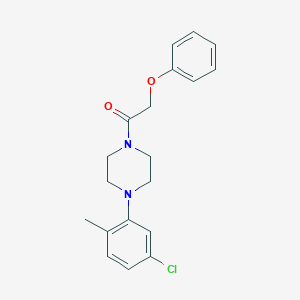

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one

Description

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one is a piperazine derivative featuring a 5-chloro-2-methylphenyl substituent on the piperazine ring and a phenoxy group attached to the ethanone moiety. Piperazine derivatives are widely studied for their pharmacological versatility, often serving as key pharmacophores in antipsychotic, antimicrobial, and anticancer agents . The chloro and methyl groups on the phenyl ring enhance lipophilicity and metabolic stability, while the phenoxy group may influence receptor binding affinity.

Properties

IUPAC Name |

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O2/c1-15-7-8-16(20)13-18(15)21-9-11-22(12-10-21)19(23)14-24-17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEPHMLELVXDMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one, also known by its CAS number 1119391-88-6, is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one is characterized by a piperazine ring substituted with a chloro-methylphenyl group and a phenoxyethanone moiety. This structure is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H21ClN2O2 |

| Molecular Weight | 344.84 g/mol |

| CAS Number | 1119391-88-6 |

Research indicates that this compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It acts as a selective antagonist at certain serotonin receptors, which may contribute to its anxiolytic and antidepressant effects. Additionally, it has shown potential in modulating dopaminergic pathways, making it relevant for conditions like schizophrenia and depression.

Key Mechanisms:

- Serotonin Receptor Modulation : Interacts with 5-HT receptors, influencing mood and anxiety levels.

- Dopamine Pathway Interaction : May affect dopaminergic neurotransmission, impacting psychotic disorders.

Antidepressant and Anxiolytic Effects

In preclinical studies, 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one has demonstrated significant antidepressant-like effects in animal models. These effects are often assessed using the forced swim test (FST) and the tail suspension test (TST), which measure behavioral despair.

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Its ability to mitigate oxidative stress and inflammation is under investigation.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on Antidepressant Activity :

- Neuroprotection Against Oxidative Stress :

- Pharmacokinetics Study :

Scientific Research Applications

Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, or well-documented case studies focusing solely on the compound "1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one." However, the available data does provide some basic information about the compound.

Basic Information

- Name: 1-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-phenoxyethan-1-one is the compound's name .

- Other Names: It is also known as 1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-phenoxyethan-1-one or Ethanone, 1-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-phenoxy- .

- CAS Number: The CAS number is 1119391-88-6 .

- Molecular Formula: Its molecular formula is C19H21ClN2O2 .

- Molecular Weight: The molecular weight is 344.84 g/mol .

Related Research

While direct applications for the compound are not listed, some search results mention related compounds or similar structures used in scientific research:

- GPCR Modulators: Some research explores allosteric modulators of G protein-coupled receptors (GPCRs) for treating central nervous system (CNS) disorders .

- Anti-bacterial Agents: Research includes the synthesis, characterization, and antibacterial activity of related compounds .

- Anti-convulsant Activity: Some synthesized compounds have been evaluated for anticonvulsant activity .

Potential Suppliers

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Aromatic Substituents : The 5-chloro-2-methylphenyl group in the target compound likely enhances receptor binding compared to simpler phenyl (e.g., ) or 4-chlorophenyl () analogs. The chloro group increases electronegativity, while the methyl group improves metabolic stability .

- Ethanone Modifications: Replacing phenoxy with chloroacetyl (as in ) reduces steric hindrance but may decrease selectivity. The phenoxy group in the target compound could confer serotonin receptor affinity, as seen in related piperazine derivatives .

Pharmacological Potential

- Antimicrobial Properties: Chloroacetyl derivatives (e.g., ) exhibit antifungal and antibacterial effects, though the phenoxy group may shift activity toward CNS targets.

Key Research Findings

Piperazine as a Pharmacophore : Piperazine derivatives are privileged structures in drug design due to their conformational flexibility and ability to interact with diverse receptors .

Role of Chlorine : Chlorine atoms in arylpiperazines (e.g., ) improve blood-brain barrier penetration, critical for CNS drugs.

Salt Formation : Hydrochloride salts (e.g., ) enhance aqueous solubility, a consideration for drug formulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.